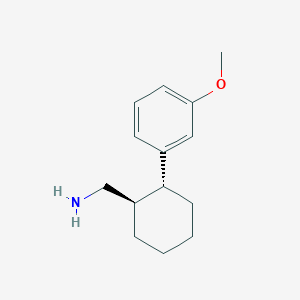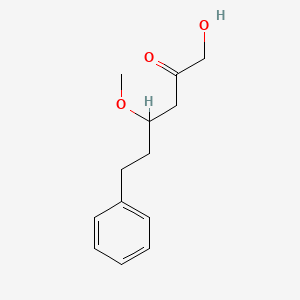
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexyl group and a heptan-2-yl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with heptan-2-one, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The diamine is utilized in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism by which N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethylcyclohexane-1,2-diamine
- N,N’-Diethylcyclohexane-1,2-diamine
- N,N’-Dipropylcyclohexane-1,2-diamine
Uniqueness
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl group and a heptan-2-yl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
627527-28-0 |
|---|---|
Molecular Formula |
C15H32N2 |
Molecular Weight |
240.43 g/mol |
IUPAC Name |
N-cyclohexyl-N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H32N2/c1-3-4-6-9-14(2)16-12-13-17-15-10-7-5-8-11-15/h14-17H,3-13H2,1-2H3 |
InChI Key |
NBJBILRFJGZPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
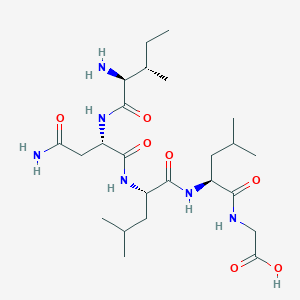
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
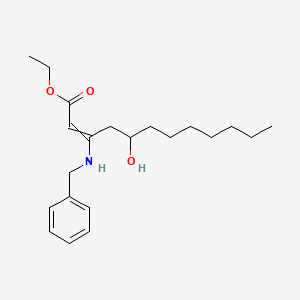
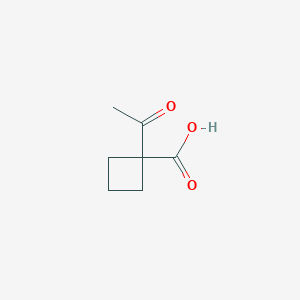
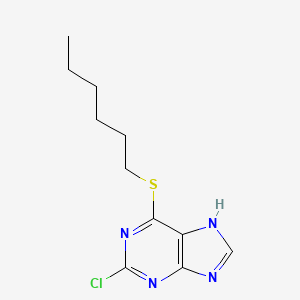
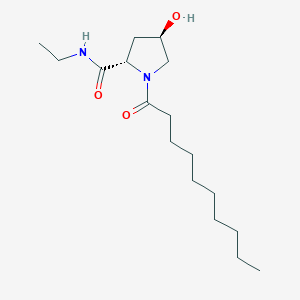
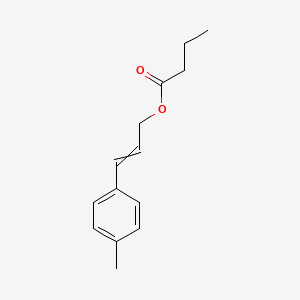
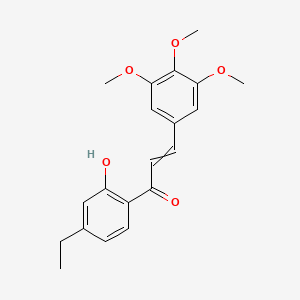
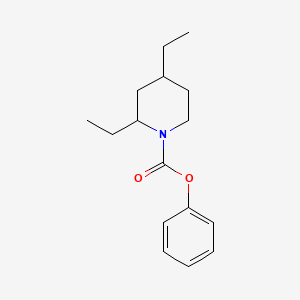
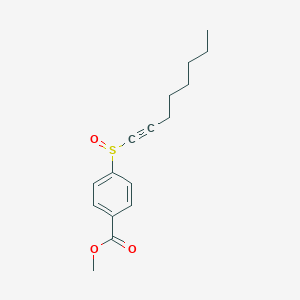
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
